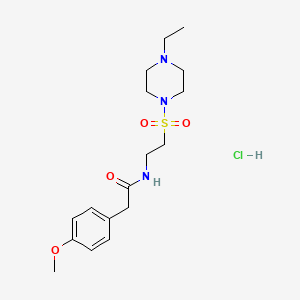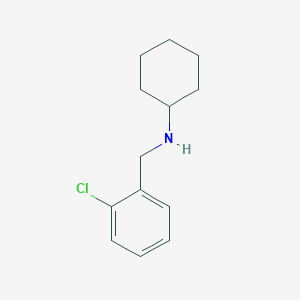![molecular formula C22H24N2O3 B2530465 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide CAS No. 851411-40-0](/img/structure/B2530465.png)
3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide" is a heterocyclic compound that appears to be related to the chromeno[3,4-b]pyridinone family. This class of compounds is known for its potential biological activities, including antimicrobial and antifungal properties. The synthesis of such compounds often involves the interaction of various intermediates with electrophilic reagents to form the desired heterocyclic framework .
Synthesis Analysis
The synthesis of chromeno[3,4-b]pyridinones can be achieved through several methods. One approach involves the use of N-aryl cyanothioacetamide derivatives that react with electrophilic reagents to form 3-cyano-2(1H)-pyridinethiones and related structures . Another method includes the reaction of cyanoacetanilide derivatives with reagents like tetracyanoethylene in the presence of dioxane/triethylamine to yield 2-pyridone derivatives . Additionally, a concise synthesis of chromeno[3,4-b]pyridin-9-ones has been reported using a mixed cuprate derived from 6-methoxy-2-methyl-3-lithiopyridine and 4-tert-butyldimethylsiloxycyclohex-2-enone as a key step . These methods highlight the versatility and complexity of synthesizing such heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of chromeno[3,4-b]pyridinones is characterized by the fusion of a chromene moiety with a pyridinone ring. This bicyclic system often exhibits a planar geometry that can facilitate interactions with biological targets. The presence of various substituents, such as the cyclohexyl and propanamide groups, can further influence the compound's chemical behavior and biological activity .
Chemical Reactions Analysis
Chromeno[3,4-b]pyridinones and their derivatives can undergo a variety of chemical reactions. These reactions are typically used to introduce different functional groups or to modify existing ones to enhance the compound's biological properties. For instance, cyclization reactions with malononitrile can lead to novel chromeno[3,4-c]pyridine derivatives . The reactivity of these compounds is largely dependent on the nature of the substituents and the reaction conditions employed during synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[3,4-b]pyridinones are influenced by their molecular structure. These compounds generally exhibit good solubility in organic solvents, which is important for their application in medicinal chemistry. The presence of heteroatoms such as nitrogen and oxygen within the core structure can also affect properties like acidity, basicity, and the ability to form hydrogen bonds. These properties are crucial for the interaction of the compounds with biological targets and can significantly impact their pharmacokinetic and pharmacodynamic profiles .
科学的研究の応用
Synthesis and Characterization
- Research has explored the synthesis and structural characterization of various chromeno[4,3-b]pyridine derivatives. For instance, a study by Kirillov et al. (2016) detailed the synthesis of a structurally similar compound, 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, using specific reactants and crystal X-ray diffraction methods for characterization (Kirillov et al., 2016).
Anticancer Activity
- A study on bis-chromenone derivatives, which include compounds structurally related to 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide, has been conducted by Venkateswararao et al. (2014). They designed and synthesized these derivatives, investigating their in vitro anti-proliferative activity against various human cancer cell lines (Venkateswararao et al., 2014).
Antitubercular Properties
- Novel 2,10-dihydro-4aH-chromeno[3,2-c]pyridin-3-yl derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antitubercular properties. Sriram et al. (2010) explored these derivatives against Mycobacterium tuberculosis, showing promising in vitro and in vivo activities (Sriram et al., 2010).
Applications in Multicomponent Synthesis
- A study by Elinson et al. (2018) highlights the use of chromeno[2,3-b]pyridine scaffolds in multicomponent synthesis processes. They developed a novel multicomponent reaction to produce chromeno[2,3-b]pyridine derivatives, indicating potential applications in various biomedical fields (Elinson et al., 2018).
Antimicrobial Properties
- Patel et al. (2013) conducted research on the antimicrobial activity of a new series of chromeno[4,3-b]pyridin-5-ones, which are structurally analogous to this compound. They evaluated their effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting the potential antimicrobial properties of these compounds (Patel et al., 2013).
特性
IUPAC Name |
3-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIXHRRMXUEDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

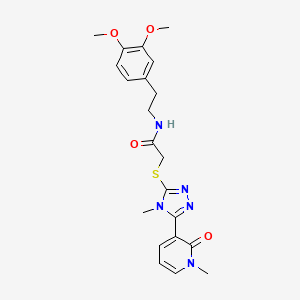
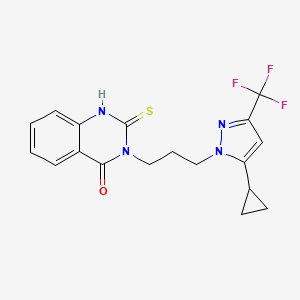
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)
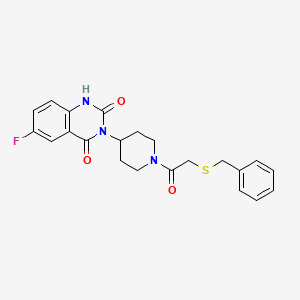
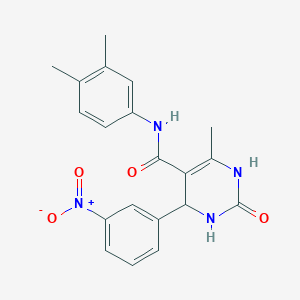
![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)
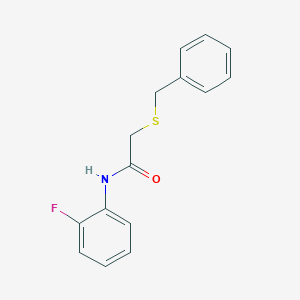
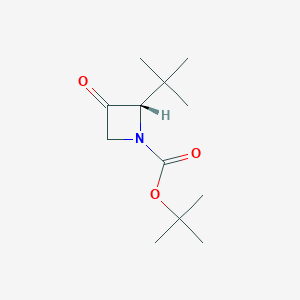
![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)
